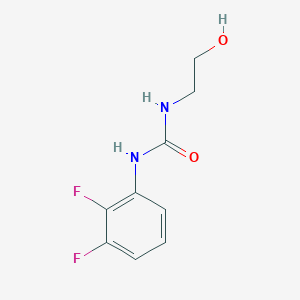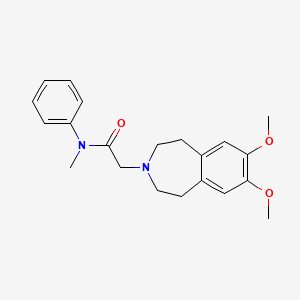![molecular formula C18H26ClN3O3 B7532018 2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as CDM-2 and has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
CDM-2 acts by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the activity of the GABA receptor, which results in an increase in the inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2.
Biochemical and Physiological Effects:
CDM-2 has been found to have several biochemical and physiological effects. It has been found to increase the activity of the GABA receptor, which leads to an increase in inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2. In addition, CDM-2 has been found to decrease the activity of the glutamate receptor, which leads to a decrease in excitatory neurotransmitter activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CDM-2 for lab experiments is its high potency. This allows for lower doses to be used, which reduces the risk of side effects. In addition, CDM-2 has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations of CDM-2 for lab experiments is its poor solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for research on CDM-2. One direction is to investigate its potential as a treatment for anxiety disorders and insomnia. Another direction is to investigate its potential as a treatment for epilepsy. In addition, future research could focus on improving the solubility of CDM-2 to make it easier to administer in lab experiments. Finally, future research could investigate the potential of CDM-2 as a tool for studying the GABA and glutamate receptors in the brain.
Métodos De Síntesis
The synthesis of CDM-2 involves several steps. The first step involves the protection of the amine group in 1,4-diazepan-1-yl with a Boc-protecting group. The second step involves the reaction of the protected amine with 3-chlorobenzoyl chloride to form the corresponding amide. The third step involves the deprotection of the Boc group to obtain the intermediate product. Finally, the intermediate product is reacted with 3-methoxypropylamine to yield the final product, CDM-2.
Aplicaciones Científicas De Investigación
CDM-2 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anxiolytic and sedative effects, which makes it a potential candidate for the treatment of anxiety disorders and insomnia. In addition, CDM-2 has been found to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-25-12-3-7-20-17(23)14-21-8-4-9-22(11-10-21)18(24)15-5-2-6-16(19)13-15/h2,5-6,13H,3-4,7-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMHDZJAMLQVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)

![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)

![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)


![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)